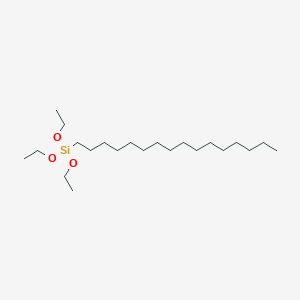

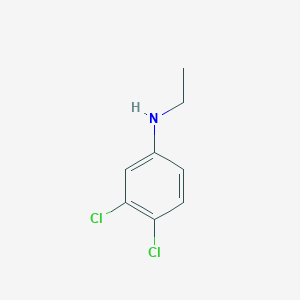

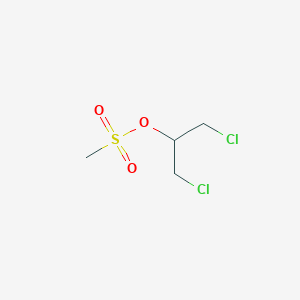

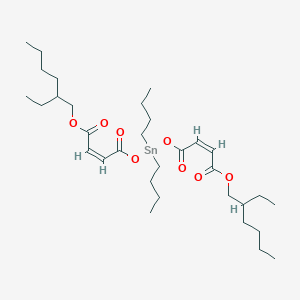

(3,4-Dichloro-phenyl)-ethyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

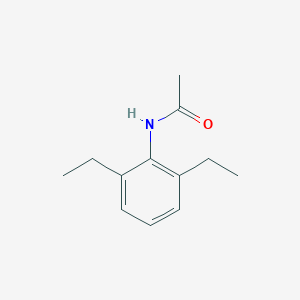

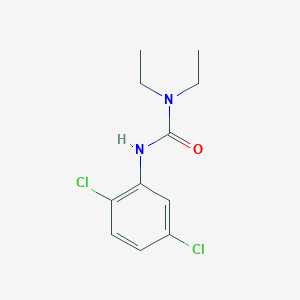

The synthesis of similar compounds typically involves the reaction of a substituted aryl amine with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .

Molecular Structure Analysis

The molecular structure of similar compounds involves a dichlorophenyl group attached to a urea or isocyanate group .

科学的研究の応用

Polymer Solar Cells Enhancement

Amine-based fullerene derivatives, including those structurally related to (3,4-Dichloro-phenyl)-ethyl-amine, have shown promise in enhancing the efficiency of polymer solar cells. Specifically, an amine-based, alcohol-soluble fullerene derivative demonstrated a 4-fold increase in electron mobility compared to a traditional fullerene derivative, which was successfully applied as an acceptor and cathode interfacial material in polymer solar cells. This application resulted in a moderate power conversion efficiency of 3.1%, highlighting the potential of amine derivatives in improving solar cell performance and simplifying the device fabrication process (Lv et al., 2014).

Renewable Building Blocks in Materials Science

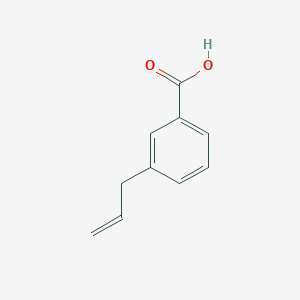

Research into renewable resources for materials science has identified phloretic acid, a compound structurally similar to (3,4-Dichloro-phenyl)-ethyl-amine, as a sustainable alternative to traditional phenol for introducing phenolic functionalities into molecules. This approach enables the enhancement of the reactivity of molecules bearing hydroxyl groups toward benzoxazine ring formation, potentially leading to a broad range of applications due to the versatile properties of benzoxazines (Trejo-Machin et al., 2017).

Catalysis and Olefin Oligomerization

Amine derivatives have been utilized in the field of catalysis, particularly in olefin oligomerization processes. Heterogeneous complexes of nickel MCM-41 with β-diimine ligands, structurally related to (3,4-Dichloro-phenyl)-ethyl-amine, have been developed and applied in ethylene and propylene oligomerization. These complexes have shown activity and selectivity in the oligomerization process, demonstrating the utility of amine derivatives in catalytic applications (Rossetto et al., 2015).

Heterocyclic Compound Synthesis

Amine derivatives play a crucial role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and materials science. For example, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives was achieved through ultrasound-mediated condensation of amine with dehydroacetic acid, showcasing an efficient, environmentally friendly protocol for synthesizing heterocyclic compounds (Wang et al., 2011).

特性

IUPAC Name |

3,4-dichloro-N-ethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKQGMBZOYBQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549929 |

Source

|

| Record name | 3,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dichloro-phenyl)-ethyl-amine | |

CAS RN |

17847-40-4 |

Source

|

| Record name | 3,4-Dichloro-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)

![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B90797.png)